molecular formula C11H12Cl2N2O5 B1670353 Dextramycin CAS No. 134-90-7

Dextramycin

Cat. No. B1670353
CAS RN: 134-90-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextramycin, also known as (S, S)-p-Chloramphenicol, is an optical isomer of Chloramphenicol . It is a broad-spectrum antibiotic with historical veterinary use in all major food-producing animals . The drug is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes and is chemically synthesized for commercial use .


Synthesis Analysis

Dextramycin is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes . It is also chemically synthesized for commercial use . The exact process of synthesis is not detailed in the search results.


Molecular Structure Analysis

Dextramycin has a molecular formula of C11H12Cl2N2O5 . Its average mass is 323.129 Da and its monoisotopic mass is 322.012329 Da .

Scientific Research Applications

1. Anticancer Properties

Dextramycin has been studied for its potential anticancer properties. One study found that dextramycin, along with chloramphenicol, could reduce the carcinogenic action of 7,12-dimethylbenz(a)anthracene on the mammary gland in female rats. This was indicated by a decrease in tumor incidence, increased survival, and a prolonged latent period for tumor onset (Bogush, Konopleva, & Shabad, 1979).

2. Use in Drug Delivery Systems

Dextramycin has been explored as a component in drug delivery systems. A study demonstrated the enhanced therapeutic efficacy of daunomycin when linked to dextran (a related compound to dextramycin) in treating a murine lymphoma line. This study suggested the potential benefits of conjugating drugs with dextran-based carriers for more efficient drug delivery (Bernstein et al., 1978).

3. Antibiotic Properties

Dextramycin's role as an antibiotic has been studied, particularly in its interaction with bacterial ribosomes. Research into the binding of antibiotics like dextramycin to bacterial ribosomes using aqueous dextran-polyethylene glycol two-phase systems has provided insights into the mechanisms of antibiotic action (Le Goffic et al., 1980).

4. Protective Effects in Cancer Treatment

Studies have also indicated protective effects of dextramycin against certain toxic actions of carcinogens. For instance, dextramycin was shown to prevent the development of adrenal necrosis when administered before the carcinogen 7,12-dimethylbenz(a)anthracene in rats (Bogush & Konopleva, 1977).

5. Therapeutic Efficacy Enhancement

Research on daunomycin-dextran conjugates has shown that linking daunomycin to dextran (a similar molecule to dextramycin) can significantly enhance its therapeutic efficacy. This was observed in studies involving alpha-fetoprotein-producing tumor cells,where the conjugate demonstrated greater cytotoxicity and inhibition of tumor development compared to daunomycin alone. This suggests the potential of dextramycin-related compounds in enhancing the effectiveness of chemotherapeutic agents (Tsukada et al., 1982).

6. Applications in Wound Healing

A study focused on the development of a pH-responsive hydrogel using oxidized dextran (related to dextramycin) for wound healing applications. This hydrogel demonstrated injectable, pH-sensitive drug release, and high antibacterial activity, highlighting the potential use of dextran-based materials in topical administration for treating local bacterial infections (Zhang et al., 2021).

7. Investigation in Food Safety

Dextramycin has been investigated in the context of food safety, particularly in honey. Studies have examined the presence of chloramphenicol isomers, including dextramycin, in honey to understand the sources of these residues. This research provides insights into the potential contamination of food products with antibiotic residues and the need for stringent safety measures (Yanovych et al., 2018).

8. Role in Nanoscale Drug Carriers

Dextramycin's potential use in nanoscale drug carriers has been explored, given its biocompatibility and non-toxic nature. Studies have focused on its application in gene transfection and drug delivery, highlighting its capabilities in carrying high drug loads and ensuring controlled release (Huang & Huang, 2018).

Safety And Hazards

Dextramycin is classified as a flammable liquid (Category 2), and it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause serious eye irritation . Therefore, it is advised to use personal protective equipment when handling Dextramycin .

Relevant Papers

  • "Protective effect of chloramphenicol and dextramycin against the adrenocorticolytic action of 7,12-dimethylbenz (a)anthracene" .
  • "Dextramycine (the dextraisomer of chloramphenicol) as an inhibitor of …" .

properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158453
Record name Dextramycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextramycin

CAS RN

134-90-7
Record name (+)-Chloramphenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextramycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextramycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextramycin
Reactant of Route 2
Reactant of Route 2
Dextramycin
Reactant of Route 3
Reactant of Route 3
Dextramycin
Reactant of Route 4
Reactant of Route 4
Dextramycin
Reactant of Route 5
Reactant of Route 5
Dextramycin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dextramycin

Citations

For This Compound
28
Citations
TA Bogush, IA Konopleva - Bulletin of Experimental Biology and Medicine, 1977 - Springer
The effect of chloramphenicol (CA) and dextramycin (DM) on the adrenocorticolytic action of 7,12-dimethylbenz(a)anthracene (DMBA) was studied in rats. Administration of CA in doses …
Number of citations: 3 link.springer.com
TA Bogush, IA Konopleva, LM Shabad - Bulletin of Experimental Biology …, 1979 - Springer
Experiments on noninbred female rats showed that chloramphenicol and its optical isomer dextramycin reduce the carcinogenic action of 7,12-dimethylbenz(a)anthracene on the …
Number of citations: 2 link.springer.com
TA Bogush, IA Konopleva - Biulleten'Eksperimental'noi Biologii i …, 1977 - europepmc.org
The influence of chloramphenicol (CAP) and dextramycine (DMC) on the adrenocorticolytic action of 7, 12-dimethylbenz (a) anthracene (DMBA) was studied in rats. It appeared that …
Number of citations: 3 europepmc.org
D Yanovych, B Berendsen, Z Zasadna… - Drug testing and …, 2018 - Wiley Online Library
… dextramycin in different ratios, and it was concluded that these preparations can be the source of chloramphenicol and dextramycin … to find the ways of dextramycin ingress into honey. …
LS Salyamon, TA Senatorova, MS Rybina - Pharmaceutical Chemistry …, 1982 - Springer
The testing of the antiblastomogenic*(or" anticarcinogenie") activity of substances capable of counteracting the appearance of cancer will require further experimental observations. …
Number of citations: 2 link.springer.com
T Bogush, I Konopleva - Byull. Eksp. Biol. Med., 1977 - hero.epa.gov
The protective effect of chloramphenicol and dextramycine on the adrenocorticolytic action of 7,12-dimethylbenz(a)anthracene | Health & Environmental Research Online (HERO) | US …
Number of citations: 1 hero.epa.gov
TA Bogush, GA Belitskii, A Khesina - Voprosy Onkologii, 1974 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. The experiments on fibroblastoid cell culture in mice showed that an optic isomer of the antibiotic chloramphenicol (CMP) dextramycin (DMC) and CMP …
Number of citations: 0 hero.epa.gov
LM Shabad, GA Belitsky, TA Bogush - Zeitschrift für Krebsforschung und …, 1974 - Springer
Chloramphenicol and its isomer dextramycine decrease considerably the toxic effect of the carcinogenic hydrocarbons 7,12-dimethylbenz(a)anthracene or benz(a)pyrene on mouse …
Number of citations: 0 link.springer.com
TA Bogush, IA Konopleva… - Biulleten'Eksperimental'noi …, 1979 - europepmc.org
In noninbred rats chloramphenicol and its optical isomer dextramycin diminished the blastomogenic effect of 7, 12-dimethylbenz (a) anthracene on mammary glands. The protective …
Number of citations: 3 europepmc.org
TA Bogush, GA Belitskiĭ, K AIa - Voprosy Onkologii, 1974 - europepmc.org
[Effect of dextramycin on the toxic effects of DMBA and its derivatives]. - Abstract - Europe PMC … [Effect of dextramycin on the toxic effects of DMBA and its derivatives]. … [Protective …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.